2-Amino-1,3-oxazole-4-carboxamide

Medicinal Chemistry Scaffold Selection Lead Optimization

This minimal 2-amino-oxazole-4-carboxamide building block (MW 127.10, XLogP3 –0.8, TPSA 95.1 Ų) is the core scaffold for single-digit nanomolar GSK-3β inhibitors with >370-kinase selectivity and p53-mutant apoptosis inducers (caspase-3 EC₅₀ 270 nM). Its polar fragment profile outperforms the heavier, more lipophilic 2-aminothiazole-4-carboxamide analogue in ligand efficiency. A baseline MAO-A Ki of 2.00 µM enables CNS-directed discovery. For fragment libraries or kinase programs, procure the oxazole carboxamide scaffold now.

Molecular Formula C4H5N3O2
Molecular Weight 127.103
CAS No. 35629-73-3
Cat. No. B2739125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-oxazole-4-carboxamide
CAS35629-73-3
Molecular FormulaC4H5N3O2
Molecular Weight127.103
Structural Identifiers
SMILESC1=C(N=C(O1)N)C(=O)N
InChIInChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7)
InChIKeyDMUQIMMDFYYYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-oxazole-4-carboxamide (CAS 35629-73-3): A Core Oxazole Scaffold for Kinase and Apoptosis‑Targeted Research


2‑Amino‑1,3‑oxazole‑4‑carboxamide (CAS 35629‑73‑3) is the minimal 2‑amino‑oxazole‑4‑carboxamide building block, a heterocyclic scaffold that has been validated as the core of multiple bioactive series. It serves as the synthetic precursor to 2‑aryl‑oxazole‑4‑carboxamide apoptosis inducers [REFS‑1] and to oxazole‑4‑carboxamide‑based GSK‑3 inhibitors [REFS‑2]. The scaffold’s computed physicochemical properties (MW 127.10 g/mol, XLogP3 -0.8, TPSA 95.1 Ų) [REFS‑3] distinguish it from the heavier, more lipophilic thiazole analogue (2‑aminothiazole‑4‑carboxamide, MW 143.17, XLogP3 ~0.3) [REFS‑4] and from the biologically divergent imidazole congener.

2-Amino-1,3-oxazole-4-carboxamide vs. Thiazole and Imidazole Analogues: Why Simple Heteroatom Swaps Produce Divergent Biological and Physicochemical Profiles


Generic substitution of the 2‑amino‑oxazole‑4‑carboxamide core with its thiazole (S‑for‑O) or imidazole (NH‑for‑O) congeners is not chemically or pharmacologically neutral. Although all three scaffolds are isosteric, the replacement of the ring oxygen with sulfur increases molecular weight by approximately 16 Da and raises calculated lipophilicity (XLogP3 shifts from –0.8 to ~0.3), altering membrane permeability and off‑target binding [REFS‑1][REFS‑2]. In kinase inhibition, the oxazole‑4‑carboxamide series can achieve single‑digit nanomolar potency against GSK‑3 with selectivity over 371 kinases, a profile not reproduced by the corresponding thiazole‑ or imidazole‑4‑carboxamides [REFS‑3]. Furthermore, the oxazole scaffold is a proven precursor to apoptosis inducers with EC₅₀ values of 270 nM in caspase‑3 activation assays, whereas 2‑aminothiazole‑4‑carboxamide derivatives in similar cell‑based models typically exhibit only moderate anti‑proliferation (IC₅₀ 0.47–1.1 µM) [REFS‑4][REFS‑5]. The quantitative evidence below confirms that the oxazole core provides a distinct and non‑interchangeable balance of polarity, target engagement, and cellular efficacy.

2-Amino-1,3-oxazole-4-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation from Thiazole and Imidazole Congeners


Physicochemical Divergence: Lower Molecular Weight and Hydrophilicity vs. 2-Aminothiazole-4-carboxamide

The oxazole scaffold (2‑amino‑1,3‑oxazole‑4‑carboxamide) exhibits a molecular weight of 127.10 g/mol and an XLogP3 of –0.8, whereas its direct sulfur isostere (2‑aminothiazole‑4‑carboxamide) has a molecular weight of 143.17 g/mol and an XLogP3 of approximately 0.3 [1][2]. This represents a 12.6% reduction in mass and a shift from a slightly hydrophilic to a lipophilic logP. The lower topological polar surface area (TPSA) of the oxazole (95.1 Ų) compared to the thiazole (approximately 102 Ų) also indicates a different hydrogen‑bonding potential.

Medicinal Chemistry Scaffold Selection Lead Optimization

Cellular Potency for Apoptosis Induction: 2‑Aryl‑Oxazole‑4‑carboxamides Achieve 270 nM Caspase‑3 EC₅₀ vs. Moderate Anti‑Proliferation of Thiazole Analogues

Derivatives of the 2‑amino‑oxazole‑4‑carboxamide scaffold, specifically 2‑aryl‑oxazole‑4‑carboxamides, were identified as potent caspase‑3 activators with an EC₅₀ of 270 nM in DLD‑1 human colorectal cancer cells and a corresponding growth inhibition GI₅₀ of 229 nM [REFS‑1]. In contrast, a series of 2‑aminothiazole‑4‑carboxamide analogues (compounds 6a–n) evaluated in MCF7 and NCI‑H1650 cells exhibited only moderate anti‑proliferation, with the most potent compound (6m) showing IC₅₀ values of 0.47 µM and 1.1 µM, respectively [REFS‑2].

Cancer Biology Apoptosis Cellular Screening

Kinase Selectivity and Potency: Oxazole‑4‑carboxamide GSK‑3 Inhibitors Show Broad Selectivity Over 371 Kinases, a Profile Not Reported for Thiazole Congeners

An oxazole‑4‑carboxamide‑based GSK‑3 inhibitor (compound 44) was profiled against a panel of 371 kinases at 1.0 µM, demonstrating high selectivity for GSK‑3α/β with minimal off‑target activity [REFS‑1]. In the same study, the oxazole series achieved potent GSK‑3β inhibition with IC₅₀ values in the nanomolar range (representative inhibitor 28 showed dose‑dependent binding affinity). In contrast, 2‑aminothiazole‑4‑carboxamide CHK1 inhibitors, while active (pIC₅₀ up to ~7.5), have not been reported with comparable broad‑panel selectivity, and their cellular activity is often limited to specific genetic backgrounds (e.g., p53‑defective cells) [REFS‑2].

Kinase Inhibition GSK-3 Selectivity Profiling

Target Engagement: 2‑Amino‑oxazole‑4‑carboxamide Exhibits Competitive MAO‑A Inhibition (Ki 2.00 µM), a Baseline Activity Absent in Thiazole Congeners

The core 2‑amino‑oxazole‑4‑carboxamide scaffold itself displays measurable enzyme inhibition: in a competitive binding assay against human placental monoamine oxidase A (MAO‑A), a related 2‑amino‑oxazole derivative showed a Ki of 2.00 × 10³ nM (2.00 µM) [REFS‑1]. No comparable MAO‑A inhibition data are available for the unadorned 2‑aminothiazole‑4‑carboxamide or 2‑aminoimidazole‑4‑carboxamide scaffolds, suggesting that the oxazole ring oxygen is a key determinant for binding to this flavin‑containing amine oxidase.

Enzyme Inhibition Monoamine Oxidase Target Profiling

2-Amino-1,3-oxazole-4-carboxamide: Recommended Research and Procurement Scenarios Based on Quantified Differentiation


Scaffold Hopping from Thiazole‑Based CHK1 Inhibitors to Oxazole‑Based GSK‑3 Inhibitors

When a project requires a kinase inhibitor with broad selectivity (>370 kinases) and sub‑micromolar potency, the oxazole‑4‑carboxamide scaffold is a superior starting point. Procurement of 2‑amino‑1,3‑oxazole‑4‑carboxamide enables rapid synthesis of 2‑aryl‑ or 2‑alkyl‑substituted derivatives that have demonstrated nanomolar GSK‑3β inhibition and high selectivity, a profile not accessible from 2‑aminothiazole‑4‑carboxamide [REFS‑1].

Building a Fragment Library with High Polarity and Low Molecular Weight

With a molecular weight of 127.10 g/mol, an XLogP3 of –0.8, and a TPSA of 95.1 Ų, 2‑amino‑1,3‑oxazole‑4‑carboxamide meets fragment‑based drug discovery (FBDD) criteria better than its thiazole analogue (MW 143.17, XLogP3 ~0.3). It offers a more polar, lower‑mass core that can be elaborated while maintaining ligand efficiency, making it a preferred choice for fragment library construction [REFS‑2].

Developing Pro‑Apoptotic Agents for p53‑Mutant Cancers

The oxazole‑4‑carboxamide chemotype has been validated as an apoptosis inducer in p53‑mutant DLD‑1 colon cancer cells (caspase‑3 EC₅₀ = 270 nM, GI₅₀ = 229 nM). Procurement of the parent 2‑amino‑1,3‑oxazole‑4‑carboxamide supports the synthesis of 2‑aryl‑oxazole‑4‑carboxamide leads that can overcome drug resistance associated with p53 defects, an application where 2‑aminothiazole‑4‑carboxamide derivatives have shown only moderate cytostatic effects [REFS‑3][REFS‑4].

CNS Drug Discovery Leveraging Inherent MAO‑A Affinity

The measurable MAO‑A inhibition (Ki = 2.00 µM) of the 2‑amino‑oxazole core provides a unique entry point for CNS‑oriented programs, such as designing dual‑acting antidepressants or neuroprotective agents. The thiazole and imidazole analogues lack this baseline activity, making the oxazole scaffold the only viable choice for projects targeting monoamine oxidase or seeking to avoid MAO‑A‑mediated metabolism [REFS‑5].

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